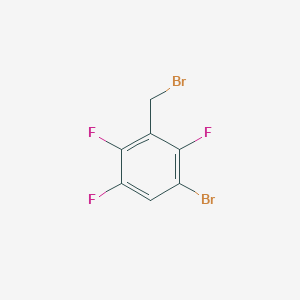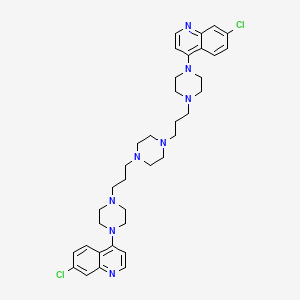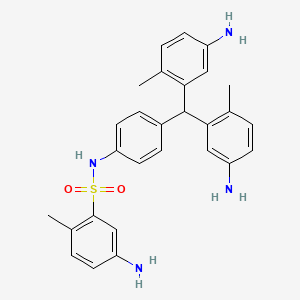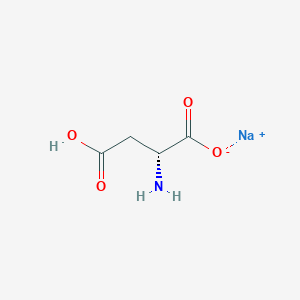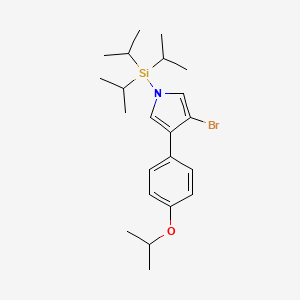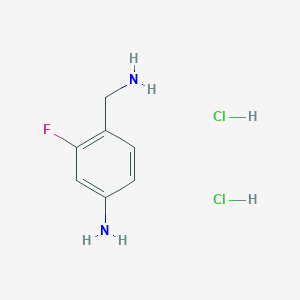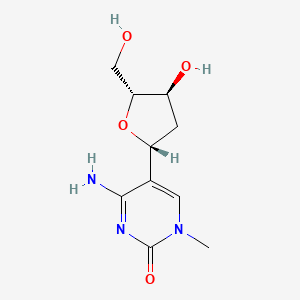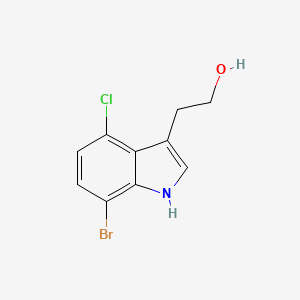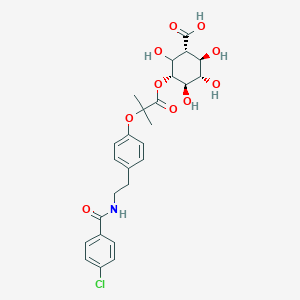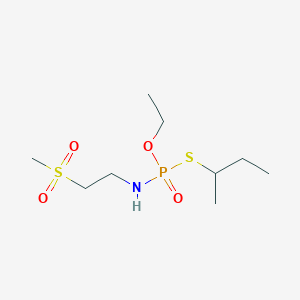
Fosthiazate metabolite 1 ASC-67131
Übersicht
Beschreibung
Fosthiazate metabolite 1 ASC-67131 is a compound with the molecular formula C9H22NO4PS2 . It is a metabolite of fosthiazate, a broad-spectrum nematicide used to control plant-parasitic nematodes.
Molecular Structure Analysis
The molecular structure of Fosthiazate metabolite 1 ASC-67131 includes elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S). The IUPAC name for this compound is N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine .Chemical Reactions Analysis
The main metabolism pathways of fosthiazate, from which Fosthiazate metabolite 1 ASC-67131 is derived, were found to be oxidation and hydrolysis . Five common metabolites including M299, M243, M227, M103, and M197 were identified .Physical And Chemical Properties Analysis
Fosthiazate metabolite 1 ASC-67131 has a molecular weight of 303.4 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. The compound also has a rotatable bond count of 9 .Wissenschaftliche Forschungsanwendungen
Nematicidal Activity of Fosthiazate
Fosthiazate has been demonstrated to possess effective nematicidal activity against the soybean cyst nematode, Heterodera glycines, indicating its potential application in agricultural pest management. The study by Wu et al. (2019) revealed that fosthiazate at varying concentrations resulted in significant mortality rates of the second-stage juvenile (J2) nematodes and reduced the hatching and reproduction rates of eggs, suggesting its effectiveness in controlling nematode populations in soybean crops. The morphological changes observed in nematodes exposed to fosthiazate, such as shrunk and twisted body shapes, further support its nematicidal properties. This research provides valuable insights into the application of fosthiazate in managing soybean cyst nematodes, potentially contributing to improved crop yield and agricultural sustainability (Wu, Luo, Zhang, & Zhou, 2019).
Control of Meloidogyne chitwoodi in Potatoes
Ingham et al. (2000) explored the efficacy of fosthiazate, among other nematicides, in controlling the Columbia root-knot nematode (Meloidogyne chitwoodi) in potato crops. The study highlighted that fosthiazate, both as a standalone treatment and in combination with other nematicides, provided excellent control of tuber infection by M. chitwoodi. The reduction in the percentage of culled tubers following fosthiazate application underscores its potential as a reliable option for managing nematode-induced damage in potato cultivation, contributing to higher quality and yield of potato crops (Ingham, Hamm, Williams, & Swanson, 2000).
Chemoreception of Botanical Nematicides
Research conducted by Sobkowiak et al. (2018) on the chemoreception of botanical nematicides, including fosthiazate, by Meloidogyne incognita and Caenorhabditis elegans, offers insights into the behavioral responses of nematodes to chemical stimuli. The study's findings on the attractant or repellent properties of fosthiazate and other compounds could inform the development of nematicidal formulations that disrupt nematode chemotaxis to root systems, potentially enhancing the effectiveness of pest management strategies in agriculture (Sobkowiak, Bojarska, Krzyżaniak, Wągiel, & Ntalli, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO4PS2/c1-5-9(3)16-15(11,14-6-2)10-7-8-17(4,12)13/h9H,5-8H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXSGSULQCVYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SP(=O)(NCCS(=O)(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosthiazate metabolite 1 ASC-67131 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



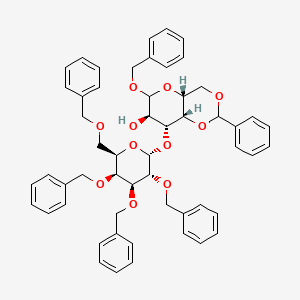
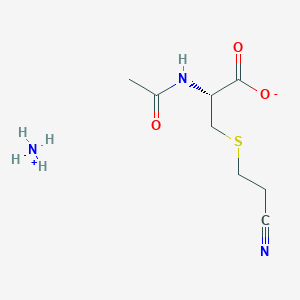
![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)
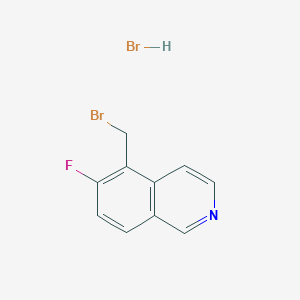
![(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1384723.png)
